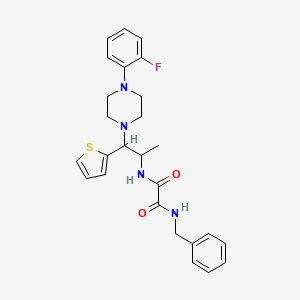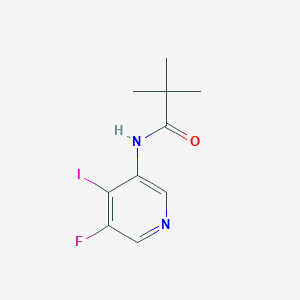
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide
Vue d'ensemble
Description
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of fluorine and iodine atoms on the pyridine ring, which can significantly influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms onto the pyridine ring.
Amidation: Formation of the propionamide group through a reaction with a suitable amine.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and selectivity. For example, halogenation may require the use of halogenating agents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl), while amidation may be facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on improving the efficiency, cost-effectiveness, and environmental sustainability of the synthesis. This may include the use of continuous flow reactors, green chemistry principles, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets, influencing its overall efficacy.
Comparaison Avec Des Composés Similaires
N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide can be compared with other similar compounds, such as:
N-(5-Fluoro-4-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a chlorine atom instead of iodine.
N-(5-Fluoro-4-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a bromine atom instead of iodine.
N-(5-Fluoro-4-methyl-pyridin-3-yl)-2,2-dimethyl-propionamide: Similar structure but with a methyl group instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPSWPQXZPDDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC(=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)

![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)
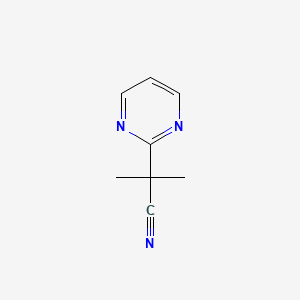
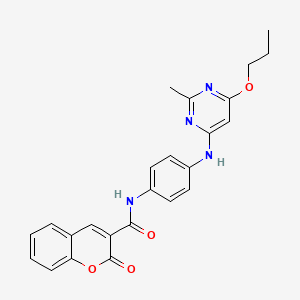
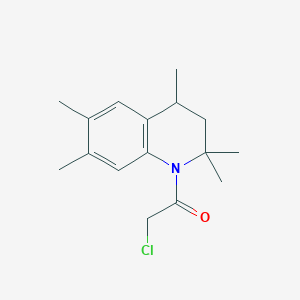
![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)
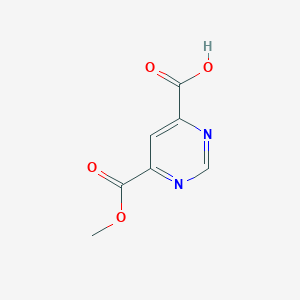
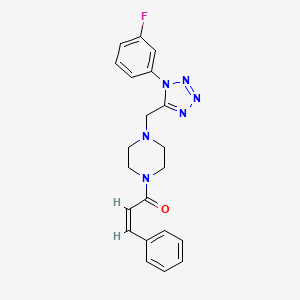

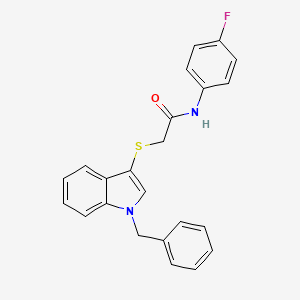
![(E)-2-cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2388915.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)
